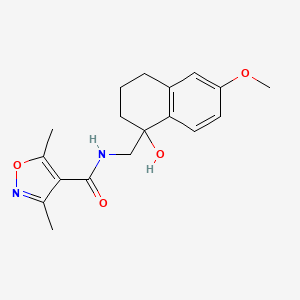![molecular formula C16H17ClN4O5S B2759186 N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide CAS No. 899962-30-2](/img/structure/B2759186.png)
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClN4O5S and its molecular weight is 412.85. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction and Binding Studies
Research on compounds with intricate structures often focuses on their molecular interactions with biological receptors. For example, studies on molecules like pyrazole derivatives have explored their binding to specific receptors, such as the CB1 cannabinoid receptor. These studies utilize methods like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) to model interactions and predict activity (Shim et al., 2002). This type of research can elucidate how compounds might be used to modulate receptor activity for therapeutic purposes.
Synthetic Methodologies and Chemical Transformations
Another area of focus is the development of novel synthetic approaches for complex molecules. Studies such as those by Mamedov et al. (2016) have introduced new synthetic pathways, for instance, for the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement (Mamedov et al., 2016). These methodologies enhance the toolkit available for creating derivatives of complex molecules, potentially leading to novel applications in various fields including materials science and drug development.
Characterization and Bioactivity Studies
The synthesis and characterization of new compounds often lead to the exploration of their potential bioactivities. For example, research into pyrazole derivatives and their structural characterization has laid the groundwork for investigating their antitumor, antifungal, and antibacterial activities (Titi et al., 2020). This process involves a range of spectroscopic and crystallographic techniques to understand the compounds' structures, followed by biological assays to evaluate their efficacy against various disease models.
Advanced Materials and Sensor Development
Complex molecules are also studied for their potential applications in the development of advanced materials and sensors. For instance, fluorescent probes based on specific chemical frameworks have been designed for detecting biochemically relevant species, such as hydrogen peroxide, which is crucial for understanding oxidative stress in biological systems (Cai et al., 2015).
作用機序
Target of Action
Similar compounds have been found to inhibit themitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production.
Mode of Action
The compound likely interacts with its target by binding to the active site, thereby inhibiting the function of the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death.
Biochemical Pathways
The inhibition of the mitochondrial cytochrome-bc1 complex affects the electron transport chain . This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP, such as cell growth and division.
Pharmacokinetics
Similar compounds have been found to be of temporary and low toxicity . , suggesting that they may have low bioavailability when administered topically.
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and division due to the decrease in ATP production . This can lead to cell death, making the compound effective against organisms that rely on the targeted biochemical pathway.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. , suggesting that it may persist in the environment for a long time. Furthermore, it is likely to bioaccumulate in aquatic organisms , which could have implications for aquatic ecosystems.
特性
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S/c1-9(22)6-18-15(23)16(24)19-14-12-7-27(25,26)8-13(12)20-21(14)11-4-2-3-10(17)5-11/h2-5,9,22H,6-8H2,1H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBPXPIQNLNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



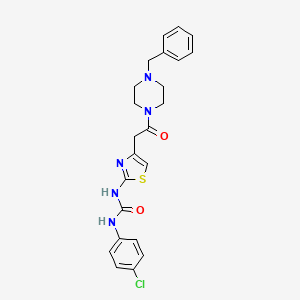
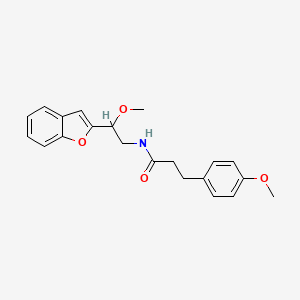
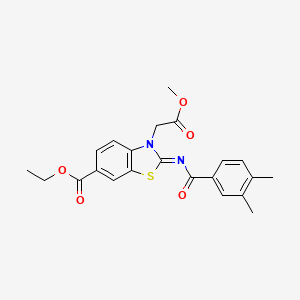
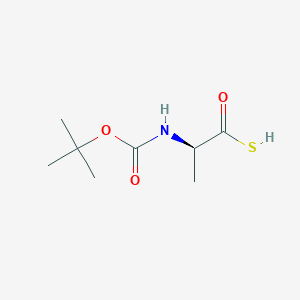
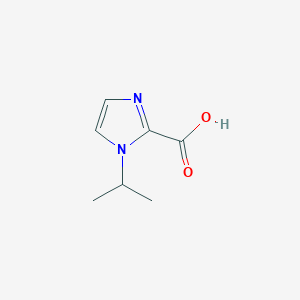
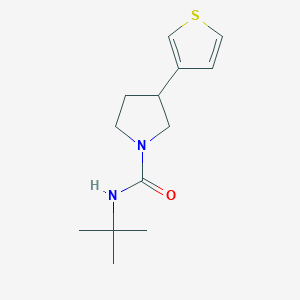
![(3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2759115.png)
![5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2759116.png)
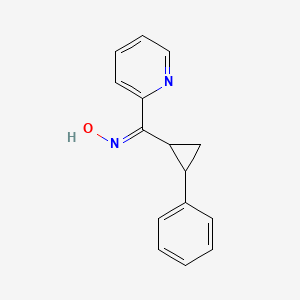

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2759124.png)
